N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-27(24,25)14-6-4-5-12(9-14)17(23)21-18-20-15-8-7-13(19-11(2)22)10-16(15)26-18/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZKUXKFDKDONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer.
Mode of Action
Related compounds have been found to induceG2/M cell cycle arrest and increase the levels of p53. This suggests that N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
The compound appears to affect the cell cycle and apoptosis pathways. It may induce G2/M cell cycle arrest and alter the balance of key mitochondrial proteins such as Bcl-2 and Bax , resulting in apoptosis.
Result of Action
The compound’s action results in cell cycle arrest and apoptosis . The levels of p53 increase tremendously in cells treated with similar compounds. This suggests that this compound may have similar effects.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
The compound's molecular formula is , with a molecular weight of 496.6 g/mol. It features a complex structure that includes both a benzothiazole moiety and an ethylsulfonyl group, contributing to its biological properties.
2.1 Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) : AChE inhibitors are crucial in the treatment of Alzheimer's disease. The compound has shown promising inhibitory activity against AChE with an IC50 value comparable to established inhibitors like donepezil .
- β-secretase (BACE1) : Inhibiting BACE1 is another strategy for reducing amyloid-beta peptide accumulation in Alzheimer's pathology. The compound exhibits dual inhibition, making it a candidate for combination therapies .
2.2 Antitumor Activity
The compound has also been evaluated for its antitumor properties against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.5 |
| MDA-MB-231 | 4.0 |
| K562 | 5.0 |
| A549 | 6.0 |
These results suggest that this compound may possess significant anti-proliferative effects against breast and lung cancer cells .
3.1 Study on Cholinesterase Inhibition
In a study focusing on the design and synthesis of benzamide derivatives, the compound was tested alongside various analogs for their AChE and BACE1 inhibitory activities. The results indicated that while none surpassed the efficacy of donepezil, they offered valuable insights into structure-activity relationships (SAR) that could guide future drug design .
3.2 Antitumor Evaluation
Another investigation assessed the anti-proliferative activity of several N-substituted benzamides, including our compound of interest, using the MTT assay across multiple cancer cell lines. The findings revealed that certain derivatives exhibited similar or enhanced activity compared to existing treatments, indicating the potential for further development .
4. Conclusion
This compound presents a compelling profile as both an AChE and BACE1 inhibitor, along with notable antitumor activity against various cancer cell lines. Ongoing research into its mechanism of action and optimization for enhanced potency will be critical in determining its viability as a therapeutic agent in neurodegenerative diseases and cancer treatment.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Ring
6-Nitro vs. 6-Acetamido Derivatives
- N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) :
6-Amino vs. 6-Acetamido Derivatives
- N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB): Used as a corrosion inhibitor; the amino group facilitates adsorption onto metal surfaces via lone-pair interactions . Comparison: The acetamido group in the target compound likely reduces basicity, shifting applications from corrosion inhibition to pharmaceutical uses.
Trifluoromethyl Derivatives
- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Patent-listed for kinase inhibition; the CF₃ group enhances lipophilicity and membrane permeability .
Variations in the Benzamide Moiety
Ethylsulfonyl vs. Methoxy or Halogen Substituents
- 4-Fluoro-N-methyl-N-(4-(3-trifluoromethylphenyl)thiazol-2-yl)benzamide (6d): Fluorine substitution improves metabolic stability and bioavailability (yield: 77%, m/z: 381) .
Carbamothioyl vs. Acetamide Linkers
Spectral Characterization
- FT-IR Peaks: Target Compound: Expected peaks at ~3300 cm⁻¹ (amide N-H), ~1650 cm⁻¹ (C=O), and ~1350 cm⁻¹ (S=O) . 6-Amino Analog (ABTB): Shows peaks at 3399 cm⁻¹ (amine) and 3298 cm⁻¹ (amide), confirming functional group differences .
- ¹H NMR : Ethylsulfonyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for SO₂CH₂) distinguish it from methoxy or halogenated analogs .
Anticancer Activity
- VEGFR-2 Inhibition : Nitro-substituted analogs show IC₅₀ values <1 µM, while acetamido derivatives may exhibit moderated potency but improved pharmacokinetics .
- Apoptosis Induction : Benzothiazoles with sulfonyl groups (e.g., ethylsulfonyl) could enhance caspase activation via reactive oxygen species modulation.
Data Tables
Table 2: Spectral Comparison of Key Functional Groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
